![molecular formula C24H41N3O B14028989 (R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(7-benzyl-2,7-diazaspiro[34]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and methoxyethyl groups via nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, secondary amines, and substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources with potential biodegradability.
Uniqueness
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C24H41N3O |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C24H41N3O/c1-21(2)23(11-8-13-25(3)15-16-28-4)27-19-24(20-27)12-14-26(18-24)17-22-9-6-5-7-10-22/h5-7,9-10,21,23H,8,11-20H2,1-4H3/t23-/m1/s1 |
Clave InChI |
RFGIRUWIYJJQOZ-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)[C@@H](CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)C(CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


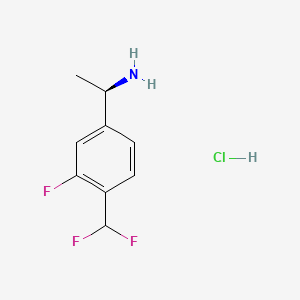
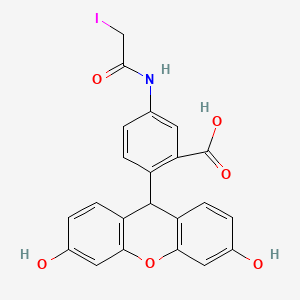
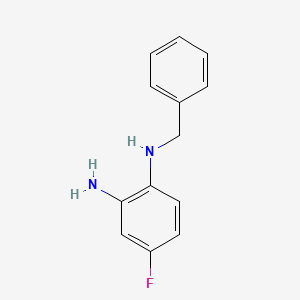
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
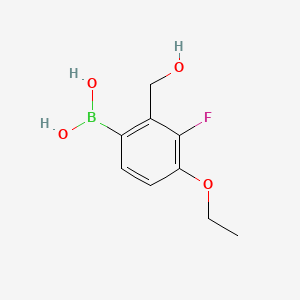
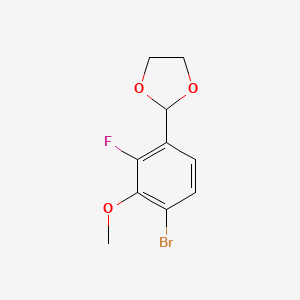
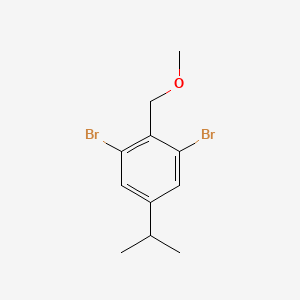
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
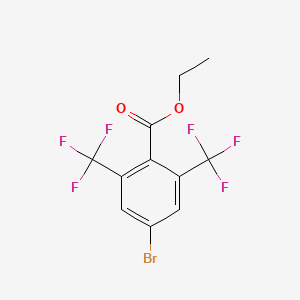
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
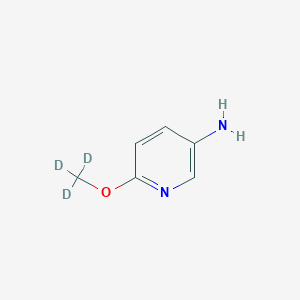
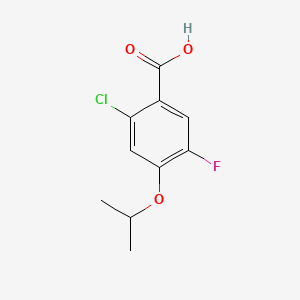
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
